2,4-Dicyano-3-ethyl-3-methylglutarimide

Description

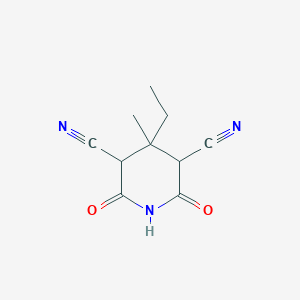

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-ethyl-4-methyl-2,6-dioxopiperidine-3,5-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-3-10(2)6(4-11)8(14)13-9(15)7(10)5-12/h6-7H,3H2,1-2H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISARNQWKABTJEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(C(=O)NC(=O)C1C#N)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40921083 | |

| Record name | 4-Ethyl-6-hydroxy-4-methyl-2-oxo-2,3,4,5-tetrahydropyridine-3,5-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40921083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1135-62-2 | |

| Record name | 3,5-Piperidinedicarbonitrile, 2,6-dioxo-4-ethyl-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001135622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1135-62-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147025 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Ethyl-6-hydroxy-4-methyl-2-oxo-2,3,4,5-tetrahydropyridine-3,5-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40921083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dicyano-3-ethyl-3-methylglutarimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Methodologies for the Synthesis of 2,4 Dicyano 3 Ethyl 3 Methylglutarimide

Condensation Reactions for Core Glutarimide (B196013) Ring Formation

The formation of the core glutarimide ring of 2,4-Dicyano-3-ethyl-3-methylglutarimide is often achieved through a variation of the Guareschi-Thorpe condensation. This reaction typically involves the condensation of an alkyl ketone with two equivalents of a cyanoacetate (B8463686) ester in the presence of an ammonia (B1221849) source. nih.govdrugfuture.com

Optimization of Alkyl Ketone and Cyanoacetate Condensations

The primary route to this compound involves the condensation of 2-butanone (methyl ethyl ketone) with two equivalents of ethyl cyanoacetate. The optimization of this reaction is crucial for maximizing yield and purity. Key parameters that are typically investigated include temperature, catalyst concentration, reaction time, and solvent.

A systematic study of these parameters would likely reveal the optimal conditions for the synthesis. For instance, a higher temperature may accelerate the reaction rate but could also lead to the formation of byproducts. Similarly, the concentration of the base catalyst must be carefully controlled to promote the desired condensation without favoring side reactions.

Table 1: Representative Optimization Parameters for the Synthesis of this compound

| Entry | Temperature (°C) | Catalyst (mol%) | Reaction Time (h) | Yield (%) |

| 1 | 25 | 10 | 24 | 65 |

| 2 | 50 | 10 | 12 | 78 |

| 3 | 80 | 10 | 6 | 85 |

| 4 | 80 | 5 | 12 | 82 |

| 5 | 80 | 15 | 6 | 84 |

This table is a representation of typical optimization studies and the data is illustrative.

Role of Ammonia and Nitrogen-Containing Reagents in Cyclization

Ammonia or a suitable nitrogen-containing reagent is essential for the cyclization step that forms the glutarimide ring. In the Guareschi-Thorpe reaction, ammonia acts as the nitrogen source for the imide functionality. nih.gov The reaction proceeds through the formation of an intermediate from the condensation of the ketone and cyanoacetate, which then undergoes cyclization with ammonia to form the stable six-membered glutarimide ring.

Recent advancements have explored the use of ammonium (B1175870) carbonate as a green and efficient alternative to gaseous ammonia. rsc.orgrsc.org Ammonium carbonate serves a dual role: it acts as a source of ammonia for the cyclization and as a mild base to catalyze the initial condensation steps. rsc.orgrsc.org This approach simplifies the experimental setup and avoids the handling of corrosive or volatile reagents. The proposed mechanism involves the in situ generation of cyanoacetamide from the reaction of ethyl cyanoacetate and ammonia, which then condenses with the ketone. rsc.org

Process Intensification and Scalability Studies for Synthesis

The transition from laboratory-scale synthesis to industrial production of this compound necessitates studies on process intensification and scalability. Process intensification aims to develop smaller, cleaner, and more energy-efficient technologies. aiche.org For the synthesis of fine chemicals like the target glutarimide, this can be achieved through the adoption of continuous flow reactors. unito.itresearchgate.netvapourtec.com

Continuous flow systems offer several advantages over traditional batch reactors, including improved heat and mass transfer, enhanced safety, and better reproducibility. unito.itpharmasalmanac.com The use of microreactors can further intensify the process, allowing for precise control over reaction parameters and potentially leading to higher yields and purities. researchgate.net Alternative energy sources, such as microwave irradiation, have also been shown to accelerate organic reactions and could be applied to this synthesis, potentially reducing reaction times and energy consumption. unito.it

Exploration of Novel Precursors and Synthetic Pathways

Beyond the classical Guareschi-Thorpe approach, researchers are exploring novel precursors and synthetic pathways to access functionalized glutarimides. One potential avenue is the use of pre-functionalized building blocks that can be cyclized to form the desired glutarimide core. For instance, a Michael addition of a suitable nitrogen nucleophile to a pre-formed dicyano-alkene precursor could be a viable alternative route.

Another approach could involve the use of diazo compounds as precursors. The reaction of a diazo-glutarimide with a suitable coupling partner could introduce the desired ethyl and methyl groups at the 3-position. nih.gov Furthermore, multicomponent reactions, which allow for the formation of complex molecules in a single step from three or more starting materials, represent a powerful strategy for the efficient synthesis of glutarimide derivatives. researchgate.net

Stereoselective Synthesis Approaches for this compound

The 3-position of this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers. The development of stereoselective synthetic methods to obtain a single enantiomer is of significant interest, particularly for pharmaceutical applications.

One promising strategy is the use of chiral catalysts. For example, N-heterocyclic carbenes (NHCs) have been successfully employed as organocatalysts in the enantioselective synthesis of functionalized glutarimides. nih.gov A formal [3+3] annulation between an enal and a substituted malonamide, catalyzed by a chiral NHC, could potentially be adapted for the synthesis of the target molecule. nih.gov Challenges in stereocontrol during glutarimide synthesis are well-documented, often due to the potential for epimerization at the stereocenter adjacent to the imide ring. nih.gov

Sustainable and Green Chemical Synthesis Methodologies

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals to minimize environmental impact. ijfmr.comechemi.comqualitas1998.net For the synthesis of this compound, several green approaches can be considered.

The use of water as a solvent is a key aspect of green chemistry. The development of water-based versions of the Guareschi-Thorpe reaction, using reagents like ammonium carbonate, significantly improves the environmental profile of the synthesis. rsc.orgrsc.org This approach avoids the use of volatile and often toxic organic solvents.

Furthermore, the use of catalytic rather than stoichiometric amounts of reagents is a core principle of green chemistry. ijfmr.com The development of highly efficient catalysts for the condensation and cyclization steps can reduce waste and improve atom economy. Process intensification techniques, such as continuous flow synthesis, also contribute to greener processes by reducing energy consumption and waste generation.

Comprehensive Analysis of Chemical Reactivity and Transformation Pathways of 2,4 Dicyano 3 Ethyl 3 Methylglutarimide

Hydrolytic Transformations and Product Derivations

The presence of both cyano and imide functionalities makes 2,4-Dicyano-3-ethyl-3-methylglutarimide susceptible to hydrolysis, a key pathway for its transformation into other valuable chemical entities.

The hydrolysis of this compound is a robust process typically carried out under strong acidic conditions. orgsyn.org The reaction involves a comprehensive transformation where both the cyano groups and the cyclic imide structure are converted.

The accepted mechanism for the acid-catalyzed hydrolysis of a nitrile (cyano group) begins with the protonation of the nitrogen atom, which enhances the electrophilicity of the carbon atom. A water molecule then acts as a nucleophile, attacking the carbon and, after a series of proton transfers, forming a carboxamide intermediate. This amide is subsequently hydrolyzed further under the same acidic conditions to yield a carboxylic acid and an ammonium (B1175870) ion.

The primary application of the hydrolysis of this compound is the synthesis of β-Ethyl-β-methylglutaric acid, also known as 3-Ethyl-3-methylglutaric acid. orgsyn.orgontosight.ai This conversion is a well-documented procedure in organic synthesis. orgsyn.org

The process involves heating a mixture of the dicyanoimide with 65% (by weight) sulfuric acid under reflux for 8 to 10 hours. orgsyn.org During this process, all three nitrogen-containing functional groups (two cyano and one imide) are hydrolyzed to carboxylic acid and ammonium sulfate, respectively. The resulting glutaric acid derivative precipitates upon cooling and can be further purified by recrystallization from water. orgsyn.org This synthetic route provides a reliable method for obtaining 3-Ethyl-3-methylglutaric acid with good yields. orgsyn.org

| Reactant | Reagent | Conditions | Product | Reported Yield | Reference |

|---|---|---|---|---|---|

| α,α'-Dicyano-β-ethyl-β-methylglutarimide | 65% Sulfuric Acid (by weight) | Reflux, 8-10 hours | β-Ethyl-β-methylglutaric acid | 73-80% | orgsyn.org |

Functional Group Modifications and Derivatization Reactions

Beyond complete hydrolysis, the distinct functional groups of this compound offer pathways for more selective modifications and derivatizations.

The cyano groups are key sites for nucleophilic attack. The most prominent example of this reactivity is the aforementioned hydrolysis, where water acts as the nucleophile. orgsyn.org The carbon atom of the C≡N triple bond is electrophilic and can be attacked by various nucleophiles. While specific studies on other nucleophilic additions to this compound are not detailed in available literature, general nitrile chemistry suggests potential reactions such as:

Addition of Grignard reagents: This would lead to the formation of ketones after hydrolysis of the intermediate imine.

Reduction: Catalytic hydrogenation or reduction with metal hydrides could convert the cyano groups into primary amines.

Partial hydrolysis: Under carefully controlled conditions, it might be possible to stop the hydrolysis at the amide stage.

These potential transformations highlight the versatility of the cyano groups as synthetic handles, although their application to this specific molecule requires further investigation.

The nitrogen atom within the glutarimide (B196013) ring possesses an acidic proton, making it amenable to deprotonation and subsequent alkylation. This is a common reaction for imides, often used to introduce alkyl groups onto the nitrogen atom. beilstein-journals.orgnih.gov The general procedure involves treating the imide with a base to form the corresponding nucleophilic anion, which then reacts with an alkylating agent, such as an alkyl halide. organic-chemistry.org

Common bases used for this purpose include potassium carbonate or cesium carbonate, often in a polar aprotic solvent like DMF. beilstein-journals.orgorganic-chemistry.org Alternative, more environmentally friendly methods have been developed, including mechanochemical N-alkylation in a ball mill, which can proceed in high yields under solvent-free conditions. beilstein-journals.orgnih.gov Another approach involves using dialkyl carbonates as alkylating agents at elevated temperatures in the presence of a basic catalyst. google.com While these methods are generally applicable to a wide range of imides, their specific application to this compound has not been explicitly documented.

| Alkylating Agent | Base/Catalyst | Solvent/Conditions | Reference |

|---|---|---|---|

| Alkyl Halides (e.g., R-Br, R-I) | K₂CO₃ | Solvent-free (Ball Mill) or DMF | beilstein-journals.orgnih.govorganic-chemistry.org |

| Dialkyl Carbonates (e.g., Diethyl Carbonate) | Basic Catalyst (e.g., K₂CO₃) | Liquid state, 100-250°C | google.com |

The two carbonyl groups of the imide ring are also potential sites for chemical transformation. As discussed, they are susceptible to nucleophilic attack by water during acid-catalyzed hydrolysis, leading to the cleavage of the imide ring. orgsyn.org

In principle, these carbonyl groups could also be targeted by strong reducing agents. For example, reagents like lithium aluminum hydride (LiAlH₄) are known to reduce imides to the corresponding cyclic amines. This reaction would reduce the C=O groups to CH₂ groups while leaving the rest of the heterocyclic ring intact. However, the presence of the highly reactive cyano groups in this compound would complicate such a transformation, as they would also be reduced to primary amines. Achieving selective reduction of the carbonyl centers without affecting the cyano groups would represent a significant synthetic challenge and would likely require the use of chemoselective reagents or a protecting group strategy.

Ring-Opening and Rearrangement Processes

The glutarimide ring, a six-membered cyclic imide, is susceptible to nucleophilic attack, leading to ring-opening reactions. The presence of two electron-withdrawing cyano groups at the 2 and 4 positions is expected to activate the carbonyl carbons of the imide ring towards such attacks.

Ring-Opening Reactions:

The most common ring-opening reaction for cyclic imides is hydrolysis, which can be catalyzed by either acid or base. youtube.commasterorganicchemistry.com

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the glutarimide is protonated, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by a series of proton transfers and the eventual cleavage of one of the amide bonds, leading to the formation of a dicarboxylic acid monoamide. The reaction is typically driven to completion by heating under reflux with a strong acid. masterorganicchemistry.com

Base-Catalyzed Hydrolysis: In the presence of a base, such as hydroxide (B78521) ions, the nucleophile directly attacks one of the carbonyl carbons of the imide. This results in the formation of a tetrahedral intermediate, which then collapses to break the amide bond and form a carboxylate and an amide group. Subsequent acidification of the reaction mixture would yield the dicarboxylic acid monoamide. youtube.com The mechanism for base-catalyzed amide hydrolysis generally follows an addition-elimination pathway. masterorganicchemistry.com

The initial product of the ring-opening of this compound through hydrolysis would be 2,4-dicyano-3-ethyl-3-methylglutaramic acid. Further hydrolysis under forcing conditions could potentially lead to the hydrolysis of the nitrile groups to carboxylic acids and the remaining amide to a carboxylic acid and ammonia (B1221849), ultimately yielding 3-ethyl-3-methylglutaric acid and other byproducts.

Rearrangement Processes:

While specific rearrangement reactions for this compound are not extensively documented, the presence of dinitrile functionality suggests the possibility of intramolecular reactions under certain conditions. One such potential transformation is a variation of the Thorpe-Ziegler reaction . This reaction typically involves the intramolecular cyclization of a dinitrile to form a cyclic β-keto nitrile after hydrolysis. wikipedia.orgchem-station.comlscollege.ac.in

For this compound, a hypothetical rearrangement could be envisioned if the glutarimide ring were to open, forming a dinitrile-containing intermediate. Base-catalyzed intramolecular condensation of this intermediate could potentially lead to the formation of a new cyclic system. However, this remains a theoretical possibility without direct experimental evidence.

Another potential rearrangement could involve the substituents on the glutarimide ring under thermal or catalytic conditions. For instance, thermal rearrangements of polyimides have been observed, leading to different polymeric structures. rsc.orgrsc.orgresearchgate.net While not directly analogous to a small molecule, it highlights the potential for thermally induced structural changes in imide-containing compounds.

| Reaction Type | Conditions | Expected Intermediate/Product | Notes |

| Acid-Catalyzed Ring Opening | Strong acid (e.g., HCl, H₂SO₄), heat | 2,4-dicyano-3-ethyl-3-methylglutaramic acid | Protonation of the carbonyl oxygen activates the ring for nucleophilic attack by water. masterorganicchemistry.com |

| Base-Catalyzed Ring Opening | Strong base (e.g., NaOH, KOH), heat | Salt of 2,4-dicyano-3-ethyl-3-methylglutaramic acid | Direct nucleophilic attack of hydroxide on a carbonyl carbon. youtube.com |

| Hypothetical Thorpe-Ziegler Type Rearrangement | Basic conditions on a ring-opened dinitrile intermediate | Cyclic β-keto nitrile derivative | This is a theoretical pathway based on the known reactivity of dinitriles. wikipedia.orgchem-station.com |

Catalytic Strategies in this compound Reactivity

Catalysis offers a powerful tool to control the reactivity of this compound, potentially enabling selective transformations under milder conditions than traditional stoichiometric methods.

Enzymatic Catalysis:

Biocatalysis presents a green and highly selective approach to chemical transformations. Enzymes such as imidase have been shown to preferably hydrolyze cyclic imides to their corresponding monoamidated dicarboxylates. nih.gov An imidase from Blastobacter sp. A17p-4 has demonstrated activity towards glutarimide, suggesting that it could potentially catalyze the ring-opening of this compound. nih.gov The use of such enzymes could offer a mild and selective method for the hydrolysis of the imide ring without affecting the nitrile groups. Other hydrolytic enzymes, like those from the dihydropyrimidinase family, are also known to act on cyclic imides. nih.govacs.orgacs.org

Metal-Based Catalysis:

Palladium catalysts are widely used in organic synthesis for a variety of transformations. mdpi.commdpi.com While often employed in cross-coupling reactions, palladium has also been shown to catalyze decarbonylative couplings of glutarimide derivatives. nih.govacs.org This suggests that the C-N bonds of the glutarimide ring can be activated by palladium complexes. Although not a direct ring-opening in the hydrolytic sense, this reactivity highlights the potential for palladium catalysis to effect transformations involving the glutarimide core. For instance, a palladium-catalyzed process could potentially be developed for the selective reduction or functionalization of the imide carbonyls.

The nitrile groups of this compound could also be targeted by metal catalysts. For example, transition metal-catalyzed hydration of nitriles to amides is a well-established reaction.

Acid/Base Catalysis:

As discussed in the previous section, both acids and bases can catalyze the ring-opening hydrolysis of the glutarimide. The choice of catalyst and reaction conditions can influence the rate and selectivity of the reaction. For instance, the use of a milder base might allow for the selective hydrolysis of the imide without affecting the nitrile groups. The reactivity of malononitrile, a related dinitrile, is known to be highly dependent on the basicity of the catalyst used in condensation reactions. nih.gov

| Catalytic Strategy | Catalyst Type | Potential Transformation | Key Advantages |

| Enzymatic Hydrolysis | Imidase, Dihydropyrimidinase | Selective ring-opening to the corresponding glutaramic acid | High selectivity, mild reaction conditions, environmentally friendly. nih.govacs.org |

| Palladium Catalysis | Pd(0) or Pd(II) complexes | Decarbonylative coupling, functionalization of the imide ring | Versatility in forming new C-C or C-heteroatom bonds. nih.govacs.org |

| Acid Catalysis | Strong protic acids (e.g., H₂SO₄) or Lewis acids | Ring-opening hydrolysis | Effective for substrates resistant to milder conditions. youtube.com |

| Base Catalysis | Hydroxides, alkoxides, or organic bases | Ring-opening hydrolysis, potential for intramolecular condensation | Controllable reactivity based on the strength of the base. youtube.com |

Advanced Analytical and Spectroscopic Characterization Techniques for 2,4 Dicyano 3 Ethyl 3 Methylglutarimide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of the molecular structure of 2,4-Dicyano-3-ethyl-3-methylglutarimide. Both ¹H and ¹³C NMR would provide critical information regarding the chemical environment of each atom, allowing for a complete structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal distinct signals corresponding to the ethyl and methyl groups, as well as the protons on the glutarimide (B196013) ring. The ethyl group would present as a quartet for the methylene (-CH2-) protons, coupled to the adjacent methyl protons, which would appear as a triplet. The isolated methyl group at the 3-position would be a singlet. The protons at the 2- and 4-positions of the glutarimide ring would likely show complex splitting patterns due to their diastereotopic nature and coupling with each other.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing the number of unique carbon environments. Key expected signals would include those for the two nitrile carbons (-C≡N), the two carbonyl carbons (-C=O) of the imide ring, the quaternary carbon at the 3-position, and the carbons of the ethyl and methyl substituents. The chemical shifts of these carbons would be indicative of their electronic environment.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -CH₃ (ethyl) | Triplet | ~10-15 |

| -CH₂- (ethyl) | Quartet | ~25-30 |

| -CH₃ (methyl) | Singlet | ~20-25 |

| C3 (quaternary) | - | ~40-50 |

| C2-H, C4-H | Multiplet | ~45-55 |

| -C≡N | - | ~115-125 |

| -C=O | - | ~170-180 |

Note: These are predicted values and actual experimental values may vary based on solvent and other experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule through their characteristic vibrational frequencies.

IR Spectroscopy: The IR spectrum of this compound is expected to show strong absorption bands characteristic of its functional groups. The nitrile (-C≡N) stretching vibration would appear in the region of 2200-2260 cm⁻¹. The carbonyl (-C=O) groups of the glutarimide ring would exhibit strong absorptions, likely as two distinct bands due to symmetric and asymmetric stretching, in the range of 1700-1750 cm⁻¹. The N-H stretching of the imide is expected around 3200 cm⁻¹. C-H stretching vibrations from the alkyl groups would be observed in the 2850-3000 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The nitrile stretch is typically strong and sharp in the Raman spectrum. The symmetric vibrations of the glutarimide ring and the C-C backbone of the alkyl groups would also be Raman active.

Interactive Data Table: Expected Vibrational Frequencies

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| N-H Stretch (imide) | ~3200 | Weak |

| C-H Stretch (alkyl) | 2850-3000 | 2850-3000 |

| -C≡N Stretch | 2200-2260 | 2200-2260 (Strong) |

| -C=O Stretch (imide) | 1700-1750 | 1700-1750 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (C₁₀H₁₁N₃O₂), the predicted monoisotopic mass is approximately 205.0851 g/mol .

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecular ion. Electron ionization (EI) would likely lead to characteristic fragmentation patterns, including the loss of the ethyl group, methyl group, and cleavage of the glutarimide ring. Electrospray ionization (ESI) would be suitable for observing the protonated molecule [M+H]⁺ and other adducts.

Interactive Data Table: Predicted m/z Values for Common Adducts uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 206.0924 |

| [M+Na]⁺ | 228.0743 |

| [M+K]⁺ | 244.0483 |

| [M-H]⁻ | 204.0778 |

Chromatographic Methods for Purity Assessment and Quantitative Analysis (e.g., GC, HPLC)

Chromatographic techniques are essential for assessing the purity of this compound and for its quantitative analysis in various matrices.

Gas Chromatography (GC): Due to its volatility, gas chromatography could be a suitable method for the purity assessment of this compound. A capillary column with a non-polar or medium-polarity stationary phase would likely be effective. A flame ionization detector (FID) would provide high sensitivity for this organic analyte. The retention time would be a key parameter for identification, and the peak area would be used for quantification.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of a wide range of compounds, including glutarimide derivatives. Reversed-phase HPLC, using a C18 or C8 column, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, would be a standard approach. A UV detector would be appropriate for detection, as the carbonyl groups of the imide ring are expected to have a UV absorbance. HPLC is also invaluable for monitoring reaction progress during the synthesis of the compound and for quality control of the final product.

X-ray Crystallography for Solid-State Structural Determination

For a definitive determination of the three-dimensional structure of this compound in the solid state, single-crystal X-ray crystallography is the gold standard. This technique can provide precise information on bond lengths, bond angles, and the conformation of the molecule, including the stereochemical relationships between the substituents on the glutarimide ring. Obtaining a suitable single crystal is a prerequisite for this analysis. The resulting crystal structure would confirm the connectivity established by NMR and provide insights into intermolecular interactions, such as hydrogen bonding, in the solid state. While no specific crystal structure data for this compound is publicly available, studies on related N-acyl-glutarimides have demonstrated the utility of this technique in understanding their molecular geometry.

Computational and Theoretical Investigations of 2,4 Dicyano 3 Ethyl 3 Methylglutarimide

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for determining the three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons within a molecule (electronic structure). For 2,4-Dicyano-3-ethyl-3-methylglutarimide, these calculations would provide optimized bond lengths, bond angles, and dihedral angles.

Furthermore, an analysis of the electronic structure would yield valuable information about the molecule's reactivity and properties. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the distribution of electrostatic potential, and atomic charges. This data is fundamental for predicting how the molecule might interact with other chemical species.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling can be employed to explore the potential chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify the most likely pathways, intermediates, and transition states. Transition state analysis, in particular, allows for the calculation of activation energies, which are critical for understanding reaction rates. For instance, studies on related nitrile-containing compounds have utilized theoretical calculations to investigate tautomeric equilibria and fragmentation pathways in mass spectrometry. researchgate.net A similar approach could elucidate the reactivity and stability of this compound.

Spectroscopic Property Prediction and Validation

Theoretical calculations are instrumental in predicting various spectroscopic properties, which can then be compared with experimental data for validation. For this compound, this could include:

Infrared (IR) Spectroscopy: Calculation of vibrational frequencies to aid in the assignment of experimental IR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Prediction of chemical shifts (¹H and ¹³C) to assist in the structural elucidation of the molecule and its conformers.

UV-Vis Spectroscopy: Calculation of electronic transitions to understand the molecule's absorption of ultraviolet and visible light.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior and conformational flexibility of molecules over time. For a molecule with rotatable bonds like this compound, MD simulations can reveal the preferred three-dimensional shapes (conformers) and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its physical properties and biological activity. Studies on other organic molecules have successfully used MD simulations in conjunction with NMR spectroscopy to determine predominant conformers in solution. mdpi.com

Strategic Applications of 2,4 Dicyano 3 Ethyl 3 Methylglutarimide in Advanced Organic Synthesis

Precursor in the Synthesis of Glutarimide-Derived Central Nervous System Agents

The glutarimide (B196013) ring is a core structural motif in a variety of compounds that exhibit activity within the central nervous system. wikipedia.org The dicyano-substituted glutarimide serves as a key starting material for accessing these important therapeutic agents.

2,4-Dicyano-3-ethyl-3-methylglutarimide is a crucial intermediate in the synthetic pathway to Bemegride (3-ethyl-3-methylglutarimide), a well-known central nervous system stimulant and GABA antagonist. guidechem.com The synthesis of 3,3-disubstituted glutarimides, including Bemegride, often proceeds through a multi-step sequence where the dicyano glutarimide is a key precursor. acs.org

The general synthetic approach involves the hydrolysis of the two nitrile groups of this compound to carboxylic acid functionalities, followed by decarboxylation to yield 3-ethyl-3-methylglutaric acid. This resulting diacid can then be converted to the corresponding anhydride (B1165640) by treatment with a dehydrating agent like acetic anhydride. acs.orgchemicalbook.com Finally, the glutaric anhydride is reacted with urea (B33335) or ammonia (B1221849) to form the desired 3-ethyl-3-methylglutarimide (Bemegride). acs.org

Table 1: General Synthetic Pathway to Bemegride

| Step | Reactant(s) | Key Transformation | Product |

|---|---|---|---|

| 1 | This compound, Acid/Base | Hydrolysis of nitrile groups | 3-ethyl-3-methylglutaric acid-2,4-dicarboxamide |

| 2 | Further Hydrolysis and Decarboxylation | Formation of diacid | 3-Ethyl-3-methylglutaric acid |

| 3 | Acetic Anhydride | Dehydration/Cyclization | 3-Ethyl-3-methylglutaric anhydride |

This synthetic strategy highlights the importance of this compound as a foundational building block for Bemegride and allows for the potential synthesis of a variety of analogs by modifying the substituents at the 3-position of the glutarimide ring.

The glutarimide scaffold is also present in a number of compounds with potential anxiolytic and antidepressant properties. nih.govmdpi.com While direct synthesis of specific anxiolytic or antidepressant drugs from this compound is not extensively documented in publicly available literature, its role as a precursor to the 3,3-disubstituted glutarimide core makes it a valuable starting point for the exploration of new CNS-active agents.

The anxiolytic and antidepressant activity of glutarimide derivatives is often associated with their ability to interact with various receptors in the brain. nih.gov For instance, the structural features of some glutarimide-containing molecules allow them to act as analogs of established anxiolytic agents like benzodiazepines or to modulate neurotransmitter systems implicated in mood disorders. nih.gov

The synthetic utility of this compound lies in its potential to be converted to the 3-ethyl-3-methylglutarimide core, which can then be further functionalized to produce a library of derivatives for pharmacological screening. The development of novel anxiolytic and antidepressant candidates often relies on the systematic modification of a core scaffold to optimize biological activity and pharmacokinetic properties.

Intermediate in the Synthesis of Complex Heterocyclic Scaffolds

The reactivity of the nitrile groups and the glutarimide ring in this compound makes it a promising intermediate for the synthesis of more complex heterocyclic systems. While specific examples starting from this exact compound are not widespread, the chemical literature provides numerous instances of dicyano compounds and glutarimide derivatives being utilized in the construction of fused and spirocyclic heterocyclic structures. rscf.runih.gov

The nitrile functionalities can participate in a variety of cyclization reactions to form new rings. For example, they can react with dinucleophiles to build fused pyrimidine, pyridine, or thiazole (B1198619) rings. The glutarimide nitrogen and carbonyl groups also offer sites for further chemical transformations, enabling the elaboration of the core structure into more intricate molecular architectures. The synthesis of heteroaromatic compounds is a significant area of research due to their wide range of applications in medicinal chemistry and materials science. mdpi.com

Development of New Synthetic Methodologies Utilizing this compound

While this compound is primarily recognized as a precursor in established synthetic routes, its unique combination of functional groups presents opportunities for the development of novel synthetic methodologies. Research in this area could focus on leveraging the reactivity of the dicyano-glutarimide system to achieve new chemical transformations.

For example, selective manipulation of one nitrile group over the other could lead to the synthesis of asymmetrically functionalized glutarimide derivatives. Furthermore, the development of catalytic methods for the transformation of the nitrile groups could offer more efficient and environmentally friendly synthetic routes to valuable downstream products. The construction of piperidine-2,4-dione systems, which are structurally related to glutarimides, is an active area of research with applications in drug development and natural product synthesis. rsc.org

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Bemegride |

| 3-Ethyl-3-methylglutarimide |

| 3-ethyl-3-methylglutaric acid |

| 3-ethyl-3-methylglutaric anhydride |

| Cyanoacetamide |

| Urea |

| Ammonia |

| Acetic anhydride |

Future Research Directions and Emerging Trends for 2,4 Dicyano 3 Ethyl 3 Methylglutarimide

Discovery of Novel Synthetic Routes and Catalytic Systems

The development of efficient and selective synthetic methodologies is a cornerstone of chemical research. For a polysubstituted, stereochemically complex molecule like 2,4-Dicyano-3-ethyl-3-methylglutarimide, future efforts will likely focus on asymmetric and catalytic approaches to control its three-dimensional structure, which is often crucial for its function.

Key Research Thrusts:

Enantioselective Catalysis: Drawing inspiration from recent successes in the synthesis of other functionalized glutarimides, researchers will likely explore the use of chiral catalysts to produce specific stereoisomers of this compound. acs.org Techniques employing N-heterocyclic carbene (NHC) catalysis, which have been successful in the enantioselective synthesis of other glutarimide (B196013) derivatives, could be adapted. acs.org

Transition-Metal Catalysis: The use of transition metals like rhodium and nickel has proven effective for the asymmetric modification of the glutarimide core. dongguk.edu Future work may involve developing novel palladium- or copper-catalyzed reactions for the efficient construction of the dicyano-substituted glutarimide ring.

Organocatalysis: Organocatalytic methods, which avoid the use of metals, are a growing area of interest due to their potential for greener and more sustainable chemical processes. nih.gov The application of bifunctional organocatalysts could enable highly stereocontrolled synthesis of this compound.

Potential Catalytic Systems and Their Advantages

| Catalytic System | Potential Advantages | Relevant Precedents for Glutarimides |

| N-Heterocyclic Carbenes (NHCs) | High enantioselectivity, mild reaction conditions. | Enantioselective synthesis of functionalized glutarimides. acs.org |

| Rhodium Catalysis | High diastereoselectivity and enantioselectivity in modifications. | Asymmetric modification of immunomodulatory imide drugs. acs.org |

| Nickel Catalysis | Asymmetric reductive cross-coupling to form α-arylglutarimides. | Synthesis of enantioenriched α-arylglutarimides. dongguk.edu |

| Organocatalysis | Metal-free, environmentally benign, high stereoselectivity. | Desymmetrization of N-Cbz glutarimides. nih.gov |

Elucidation of Underexplored Reaction Mechanisms

A deep understanding of reaction mechanisms is critical for optimizing existing synthetic routes and designing new ones. For this compound, mechanistic studies would focus on the key bond-forming steps and the factors controlling stereoselectivity.

Future research in this area could involve a combination of experimental and computational techniques:

Kinetic Studies: Measuring reaction rates under various conditions to determine the rate-determining step and the influence of catalyst and substrate structure.

Spectroscopic Analysis: Using techniques like in-situ NMR and IR spectroscopy to identify and characterize reaction intermediates.

Computational Modeling: Employing Density Functional Theory (DFT) and other computational methods to map out reaction pathways, calculate transition state energies, and predict stereochemical outcomes. A plausible mechanism for a cascade reaction leading to a related structure, for instance, has been proposed based on the absolute stereochemistry of the final products. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

Modern chemical synthesis is increasingly moving towards continuous manufacturing and automation to improve efficiency, safety, and reproducibility.

Flow Chemistry:

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages for the synthesis of fine chemicals. acs.orgresearchgate.net These include precise control over reaction parameters, enhanced heat and mass transfer, and the ability to safely handle hazardous reagents. nih.gov The modular nature of flow chemistry setups facilitates the integration of multiple reaction and purification steps into a seamless process. acs.org Case studies have demonstrated that flow chemistry can lead to higher yields, reduced reaction times, and improved product purity. adesisinc.com For a multi-step synthesis of a compound like this compound, a telescoped reaction sequence in a flow system could significantly streamline its production. nih.gov

Automated Synthesis:

Automated synthesis platforms, often utilizing robotic systems and pre-packed reagent cartridges, can accelerate the discovery and optimization of new molecules by enabling high-throughput experimentation. sigmaaldrich.comyoutube.com These platforms can perform a wide variety of synthetic transformations, including the formation of N-heterocycles, and can be programmed to synthesize libraries of related compounds for screening purposes. sigmaaldrich.comresearchgate.netresearchgate.net The integration of automated synthesis with computational design tools represents a powerful approach for the rapid development of new glutarimide derivatives with desired properties. nih.gov

Computational Design of this compound Derivatives with Tailored Reactivity

Computational chemistry and molecular modeling are invaluable tools for the rational design of new molecules with specific properties. compchem.nl For this compound, computational methods can be used to:

Predict Reactivity: DFT calculations can be used to understand the electronic structure of the molecule and predict its reactivity towards different reagents. nih.gov This can guide the design of new synthetic transformations.

Design Derivatives with Tailored Properties: By systematically modifying the substituents on the glutarimide ring in silico, it is possible to predict how these changes will affect the molecule's properties, such as its biological activity or material characteristics.

Explore Structure-Activity Relationships (SAR): Computational docking and molecular dynamics simulations can be used to predict how glutarimide derivatives will interact with biological targets, providing insights for the design of new therapeutic agents. The nitrile group, for instance, is known to influence the pharmacokinetic and pharmacodynamic properties of drug molecules. nih.gov

Environmental and Toxicological Considerations in Synthesis and Application

As with any chemical compound, the environmental impact and toxicological profile of this compound and its derivatives are of paramount importance.

Green Chemistry Approaches:

Future synthetic strategies will undoubtedly be guided by the principles of green chemistry, which aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. rsc.orgekb.eg This includes the use of:

Greener Solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives like water, supercritical fluids, or ionic liquids. jddhs.com

Catalytic Methods: Employing catalysts to enable reactions to proceed under milder conditions and with higher atom economy. mdpi.com

Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources.

Toxicological Assessment:

The potential toxicity of this compound and its byproducts would need to be thoroughly evaluated. The presence of nitrile groups can sometimes be associated with toxicity, as some nitriles can release cyanide in vivo. nih.govfrontiersin.org However, many nitrile-containing compounds are metabolically stable and non-toxic. nih.gov Toxicological studies would likely involve:

In Vitro and In Vivo Assays: To assess the cytotoxicity, genotoxicity, and other potential adverse effects of the compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling: To predict the toxicity of new derivatives based on their chemical structure. nih.govmdpi.comnih.gov This can help to prioritize which compounds to synthesize and test, reducing the need for animal testing.

Environmental Fate Studies: To understand how the compound degrades in the environment and to identify any potentially harmful degradation products. The persistence and bioremediation of nitrile-containing compounds are active areas of research. dongguk.eduresearchgate.net

Q & A

Q. How can researchers ensure compliance with safety and ethical standards when handling this compound?

Q. What open-science practices enhance the transparency of studies involving this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.